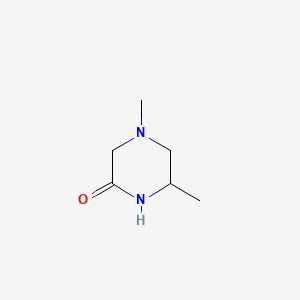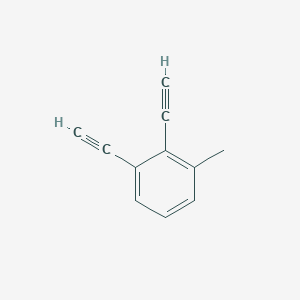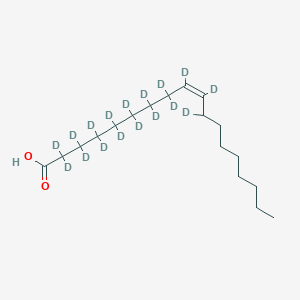
(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,11-heptadecadeuteriooctadec-9-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Oleic acid is a monounsaturated fatty acid commonly found in human adipose tissue and various other tissues. It plays a crucial role in cellular functions and is a Na+/K+ ATPase activator.
Preparation Methods
Synthetic Routes and Reaction Conditions: Oleic Acid-d17 is synthesized by incorporating deuterium atoms into oleic acid. This process typically involves the use of deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods: The industrial production of Oleic Acid-d17 involves large-scale chemical synthesis using deuterated reagents and optimized reaction conditions to achieve high purity and yield. The process is carried out in controlled environments to maintain the stability of the deuterium-labeled compound.
Chemical Reactions Analysis
Types of Reactions: Oleic Acid-d17 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide (H2O2) and various oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions are performed using halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Formation of oleic acid derivatives such as oleic acid hydroperoxide.
Reduction: Production of saturated fatty acids.
Substitution: Formation of halogenated oleic acid derivatives.
Scientific Research Applications
Oleic Acid-d17 is widely used in scientific research due to its stable isotope labeling, which makes it an excellent internal standard for mass spectrometry and other analytical techniques. Its applications include:
Chemistry: Used as a tracer in lipid metabolism studies.
Biology: Investigating the role of fatty acids in cellular processes.
Medicine: Studying the effects of fatty acids on cardiovascular health.
Industry: Quality control and standardization in the production of fatty acid derivatives.
Mechanism of Action
Oleic Acid-d17 exerts its effects through its role as a monounsaturated fatty acid and Na+/K+ ATPase activator. The deuterium labeling does not significantly alter its biological activity but allows for more precise tracking and quantification in research studies.
Molecular Targets and Pathways:
Na+/K+ ATPase: Activation of this enzyme is crucial for maintaining cellular ion balance and membrane potential.
Lipid Metabolism: Oleic acid is involved in various metabolic pathways, including fatty acid synthesis and degradation.
Comparison with Similar Compounds
Palmitic Acid-d17
Stearic Acid-d17
Linoleic Acid-d17
Arachidonic Acid-d17
Oleic Acid-d17's deuterium labeling makes it a valuable tool in research, providing insights into fatty acid metabolism and their roles in health and disease.
Would you like more information on any specific aspect of Oleic Acid-d17?
Properties
Molecular Formula |
C18H34O2 |
|---|---|
Molecular Weight |
299.6 g/mol |
IUPAC Name |
(Z)-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,10,11-heptadecadeuteriooctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-/i8D,9D,10D,11D2,12D2,13D2,14D2,15D2,16D2,17D2 |
InChI Key |
ZQPPMHVWECSIRJ-GKQQMQJMSA-N |
Isomeric SMILES |
[2H]C(CCCCCCC)/C(=C(/[2H])\C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O)/[2H] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


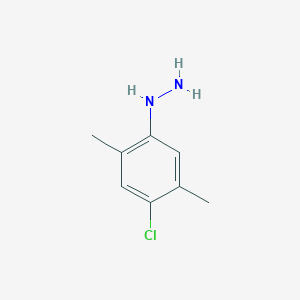


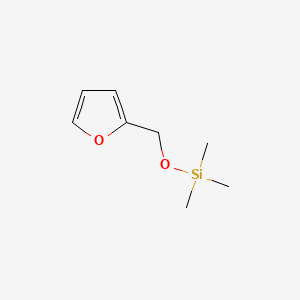

![6-(4-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B15351328.png)
![3,9a-Epoxy-2H,9aH-pyrido[2,1-b][1,3]oxazine(9CI)](/img/structure/B15351330.png)
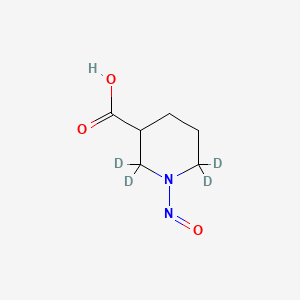
![[Dideuterio(hydroxy)methyl]phosphonic acid](/img/structure/B15351363.png)
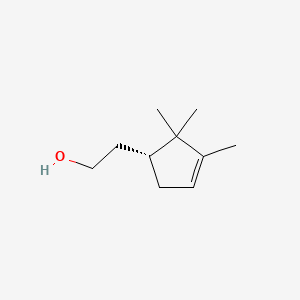
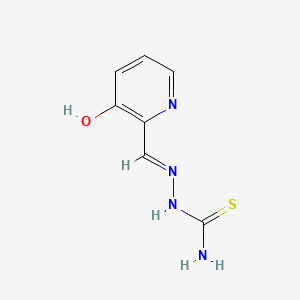
![1-Azabicyclo[2.2.2]octane-2-methanamine,5-ethynyl-,(1S,2R,4S,5S)-(9CI)](/img/structure/B15351369.png)
